molecular formula C8H16O5 B12280653 [2-(2-Ethoxyethoxy)ethoxy]acetic acid CAS No. 7743-98-8

[2-(2-Ethoxyethoxy)ethoxy]acetic acid

Cat. No.: B12280653
CAS No.: 7743-98-8
M. Wt: 192.21 g/mol
InChI Key: FYRBJJHCFFXENF-UHFFFAOYSA-N
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Description

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is an organic compound with the molecular formula C8H16O5. It is a derivative of acetic acid where the hydrogen atom of the carboxyl group is replaced by a [2-(2-ethoxyethoxy)ethoxy] group. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- typically involves the reaction of ethylene glycol monoethyl ether with ethylene oxide, followed by the reaction with chloroacetic acid. The reaction conditions usually include the presence of a base such as sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to prevent any side reactions and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Organic Synthesis

Applications in Synthesis:

  • Reagent in Organic Reactions: 2-(2-Ethoxyethoxy)acetic acid serves as a reagent in organic synthesis, particularly in the formation of esters and ethers. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating complex organic molecules.
  • Intermediate for Pharmaceuticals: The compound is utilized as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow for modifications that enhance biological activity.

Case Study:
A study by Cowie et al. (2023) highlights the use of 2-(2-Ethoxyethoxy)acetic acid in synthesizing stable colloidal nanoparticles, demonstrating its role as a stabilizing agent in nanoparticle formulations.

Materials Science

Applications in Nanotechnology:

  • Nanoparticle Stabilization: The compound has been explored for its effectiveness in stabilizing nanoparticles such as copper and cuprous oxide. This application is crucial for developing biocompatible systems that require stable dispersions of nanoparticles.
  • 3D Printing Inks: Research indicates that 2-(2-Ethoxyethoxy)acetic acid can improve the printability and stability of ceramic-filled inks used in 3D inkjet printing. This enhances the performance of printed materials.

Data Table: Applications in Materials Science

Application AreaSpecific UseReference
Nanoparticle StabilizationStabilizing copper nanoparticlesCowie BE et al., 2023
3D PrintingEnhancing ceramic-filled inksGraf D et al., 2020

Biochemical Applications

Role in Biological Systems:

  • Metabolic Studies: The compound has been studied for its metabolic pathways and effects on biological systems. It can serve as a model compound for understanding the metabolism of similar carboxylic acids.
  • Toxicology Research: Investigations into the toxicological effects of compounds related to 2-(2-Ethoxyethoxy)acetic acid provide insights into safety profiles for industrial applications.

Case Study:
A comprehensive review indicates that exposure to related compounds has been linked to reproductive toxicity, highlighting the importance of understanding the biological implications of 2-(2-Ethoxyethoxy)acetic acid .

Mechanism of Action

The mechanism of action of acetic acid, [2-(2-ethoxyethoxy)ethoxy]- involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and interact with other molecules through van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, [2-(2-ethoxyethoxy)ethoxy]- is unique due to its specific ethoxyethoxyethoxy group, which imparts distinct chemical properties and applications. Its ability to stabilize nanoparticles and its use in biocompatible systems make it particularly valuable in scientific research and industrial applications .

Biological Activity

[2-(2-Ethoxyethoxy)ethoxy]acetic acid, with the molecular formula C8H16O5, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 176.21 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Highly soluble in water due to the presence of multiple ethoxy groups, which enhances its interaction with biological systems.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal chemistry and pharmacology.

The compound's structure allows it to interact with various biological targets, potentially influencing several physiological processes. Specific mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, although detailed studies are required to elucidate specific targets.
  • Cellular Uptake : Its solubility suggests efficient cellular uptake, which is critical for its biological effects.

Research Findings

Recent studies have provided insights into the biological effects and potential applications of this compound:

  • Anticancer Potential : Preliminary data suggest that derivatives of this compound may serve as precursors for anticancer agents. The unique configuration allows for modifications that enhance anticancer activity.
  • Toxicological Studies : Toxicity assessments indicate that the compound has a relatively low acute toxicity profile. For instance, the oral LD50 in rats is reported to be around 8,500 mg/kg . Long-term exposure studies have shown no significant adverse effects at lower doses.
  • Metabolism and Pharmacokinetics : Studies reveal that following administration, this compound is metabolized primarily through oxidation pathways. This results in the formation of various metabolites, which may contribute to its biological effects .

Case Studies

  • Case Study 1 : A study involving occupational exposure to related compounds indicated that urinary metabolites were detectable in a subset of individuals, suggesting systemic absorption and potential biological activity .
  • Case Study 2 : In a controlled trial assessing the pharmacokinetics of related ethylene glycol ethers, it was found that significant amounts of metabolites were excreted within 24 hours post-administration, indicating rapid metabolism and elimination from the body .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaKey FeaturesBiological Activity
[2-(2-Ethoxyethyl)acetic acid]C6H12O4Contains fewer ethoxy groupsLimited anticancer activity
[Ethyl 2-(phthalimido)acetate]C12H13NO3More complex structureStronger anticancer properties
[Triethylene glycol diacetate]C10H18O5Similar backbone structureUsed in drug delivery systems

Properties

CAS No.

7743-98-8

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethoxy]acetic acid

InChI

InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10)

InChI Key

FYRBJJHCFFXENF-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCOCC(=O)O

Origin of Product

United States

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